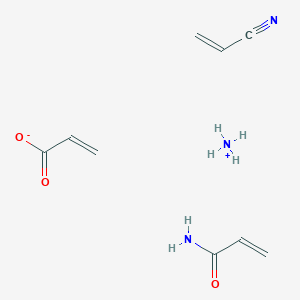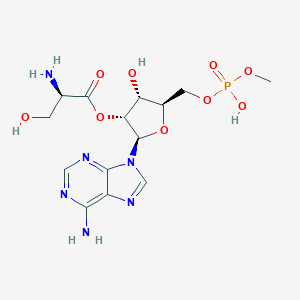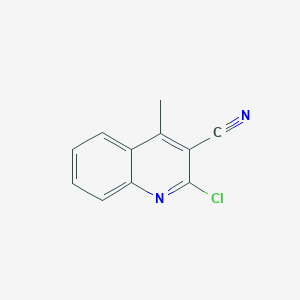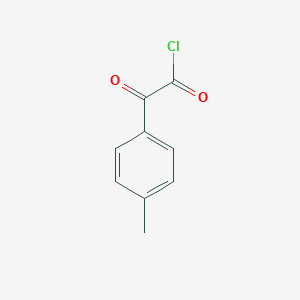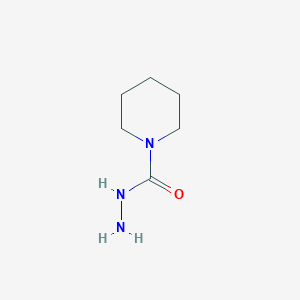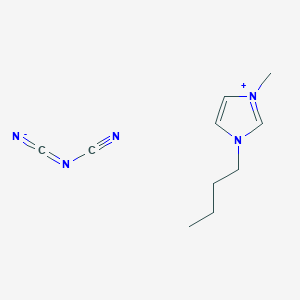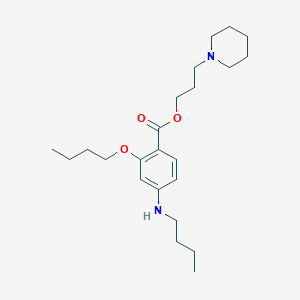
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester, commonly known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a type of ester that is commonly used as a plasticizer in the manufacturing of various products. However, its unique chemical structure has also made it a popular choice for use in scientific research. In
Wissenschaftliche Forschungsanwendungen
BBP has been widely used in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of BBP is in the development of new drugs. BBP has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of BBP is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. BBP has been shown to interact with various receptors in the body, including the cannabinoid receptor CB2, the vanilloid receptor TRPV1, and the G protein-coupled receptor GPR55. These interactions can lead to a wide range of physiological effects, including pain relief, inflammation reduction, and cell death in cancer cells.
Biochemische Und Physiologische Effekte
BBP has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBP has also been shown to have analgesic effects by reducing pain sensitivity in animals. Additionally, BBP has been found to have antitumor effects by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BBP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, BBP also has several limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, BBP can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for research on BBP. One potential area of research is the development of new drugs based on the structure of BBP. Another area of research is the investigation of the mechanism of action of BBP and its interactions with various receptors in the body. Additionally, further research is needed to determine the safety and toxicity of BBP at various doses. Overall, BBP has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of BBP involves the reaction of 2-butoxy-4-butylamino benzoic acid with 3-piperidinopropyl chloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting BBP ester is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
100311-20-4 |
|---|---|
Produktname |
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester |
Molekularformel |
C23H38N2O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
3-piperidin-1-ylpropyl 2-butoxy-4-(butylamino)benzoate |
InChI |
InChI=1S/C23H38N2O3/c1-3-5-13-24-20-11-12-21(22(19-20)27-17-6-4-2)23(26)28-18-10-16-25-14-8-7-9-15-25/h11-12,19,24H,3-10,13-18H2,1-2H3 |
InChI-Schlüssel |
CFFITRKPHLULBB-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC |
Kanonische SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC |
Andere CAS-Nummern |
100311-20-4 |
Synonyme |
BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
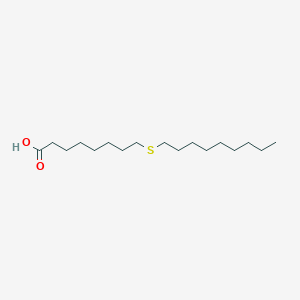
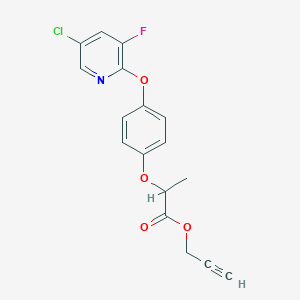
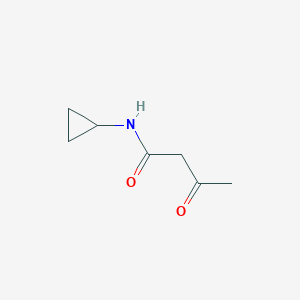
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)


![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
